![molecular formula C22H25NO4 B2559479 Fmoc-alpha-methyl-DL-leucine CAS No. 1231709-23-1; 312624-65-0; 678992-19-3](/img/structure/B2559479.png)
Fmoc-alpha-methyl-DL-leucine
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Description
Fmoc-alpha-methyl-DL-leucine is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.445. The purity is usually 95%.
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Scientific Research Applications
Fmoc-α-Me-L-Leucine is a key amino acid derivative with various applications in peptide synthesis, drug development, protein engineering, and biotechnology . It is also utilized in research on amino acid analogues, contributing to advancements in materials science and medicinal chemistry .
Scientific Research Applications
Peptide Synthesis Fmoc-α-Me-L-Leucine serves as a building block in creating complex molecules for drug development and biochemistry .
Drug Development The compound's structure enhances the stability and bioavailability of peptide-based drugs, making it valuable in pharmaceutical formulations for specific diseases . Peptides synthesized using Fmoc-Trp(Boc)-OH, which incorporates tryptophan, have potential therapeutic applications, such as treating diseases involving tryptophan metabolism .
Protein Engineering Scientists use Fmoc-α-Me-L-Leucine to modify proteins and study protein interactions and functions, crucial for understanding biological processes . Researchers can create peptide analogs that mimic natural protein interactions by incorporating tryptophan residues, aiding in drug discovery and development .
Biotechnology This compound aids in producing recombinant proteins, essential for vaccines and therapeutic agents in biotechnology .
Research on Amino Acid Analogues Fmoc-α-Me-L-Leucine allows researchers to explore the properties of amino acid analogues, contributing to advancements in materials science and medicinal chemistry .
Case Studies and Research Findings
- SNAIL1-based LSD1 Inhibitors: Studies have explored the structure-activity relationship (SAR) of SNAIL1 peptides as inhibitors of LSD1, an enzyme involved in diseases like lung cancer and leukemia .
- Leucine Supplementation: Leucine-enriched branched-chain amino acids (BCAA/LEU) have been shown to reverse impaired mTOR1 signaling and increased autophagy in skeletal muscle of alcoholic cirrhosis patients .
- PERx Strategy: A proximity-enabled reactive therapeutics (PERx) strategy utilizes noncanonical amino acids (ncAAs) like fluorosulfate-L-tyrosine (FSY) to develop covalent protein drugs with enhanced bioactivities and antitumor effects .
- Peptide Synthesis Prediction: A model called Peptide Synthesis Score (PepSySco) can predict the likelihood of successful peptide synthesis based on its amino acid sequence .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDQIGTIVQHMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.